![molecular formula C3H5N7 B3047295 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine CAS No. 13728-18-2](/img/structure/B3047295.png)
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
Vue d'ensemble
Description
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is a compound with the molecular formula C3H5N7 . It is used in the synthesis of a family of energetic salts . The salts are prepared by reacting 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids .
Synthesis Analysis
The synthesis of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine involves the reaction of 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole with corresponding energetic acids . The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, is synthesized using 100% nitric acid .Molecular Structure Analysis
The molecular structure of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine is characterized by a fused-triazole backbone with two C-amino groups as substituents .Chemical Reactions Analysis
The compound is involved in the formation of energetic salts. The nitration product, 7-nitroimino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, is synthesized using 100% nitric acid . The detonation performance of the resulting compound is calculated to be superior to those of 1,3,5-trinitroperhydro-1,3,5-triazine (RDX) .Physical And Chemical Properties Analysis
The compound has an average mass of 139.119 Da and a monoisotopic mass of 139.060638 Da . The salts based on this compound exhibit reasonable densities ranging from 1.54 to 1.85 g/cm³, and positive heats of formation between 301 kJ/mol and 854 kJ/mol .Applications De Recherche Scientifique
High-Performance Energetic Materials
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine derivatives have been researched for their use in high-performing and thermally stable energetic materials. For example, energetic salts based on this compound have shown good density, high decomposition temperature, and superior detonation performance compared to traditional explosives like RDX. These properties make them potential candidates for use in energetic material applications (Tang et al., 2017).
Insensitive Energetic Materials
In another study, derivatives of 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine were synthesized with a focus on developing insensitive energetic materials. These compounds exhibited acceptable thermal stabilities and reduced sensitivity compared to RDX, making them safer alternatives for practical applications. Some of these compounds demonstrated better detonation performances than TNT, which is significant for the field of energetic materials (Nie et al., 2020).
Computational Assessment for Energetic Salts
A computational study focused on energetic salts containing 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole revealed that these compounds possess positive heats of formation and exhibit a range of detonation properties. Such studies are crucial for the theoretical design and practical realization of high-energy materials (Nirwan & Ghule, 2018).
Synthesis and Reactivity Studies
Studies on the synthesis, structure, and reactivity of 1,2,4-triazolo[4,3-b][1,2,4]triazole derivatives have provided insights into their potential applications. The structural elucidation of these compounds, including by X-ray crystallography, aids in understanding their chemical properties and potential applications in various fields (AlajarinMateo et al., 1985).
Development of Insensitive and Highly Energetic Materials
Research has also been conducted on the development of materials featuring fused triazoles with N4 linkages, which exhibit high heat of formation and low mechanical sensitivity. These materials show promise in achieving a balance between high energy density and molecular stability, crucial for practical energetic material applications (Li et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N7/c4-2-7-8-3-9(5)1-6-10(2)3/h1H,5H2,(H2,4,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISWXPGLZCYBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=NN=C2N1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50321111 | |
Record name | SBB013287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine | |
CAS RN |
13728-18-2 | |
Record name | NSC370388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB013287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50321111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.